Home > Products > Screening Compounds P8889 > (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid - 701223-63-4

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Catalog Number: EVT-2612985
CAS Number: 701223-63-4
Molecular Formula: C20H15N3O3
Molecular Weight: 345.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. This compound features a furo[2,3-d]pyrimidine core structure, which is recognized for its biological activity, including inhibition of key enzymes involved in metabolic pathways.

Source

The compound can be sourced from various chemical suppliers and has been the subject of academic research due to its interesting pharmacological properties. Sigma-Aldrich lists it under their catalog with a molecular weight of 345.36 and provides certificates of analysis for quality assurance .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their fused ring systems that include nitrogen atoms. Heterocycles like furo[2,3-d]pyrimidines are significant in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves several steps including condensation reactions. A common synthetic route includes:

  1. Condensation Reaction: The initial step often involves the reaction of appropriate starting materials to form the furo[2,3-d]pyrimidine backbone.
  2. Amination: The introduction of an amino group at the 4-position of the pyrimidine ring is crucial for the biological activity of the compound.
  3. Acetic Acid Derivation: The final step involves the attachment of an acetic acid moiety to complete the structure.

Technical details regarding specific reagents and conditions can vary but typically involve standard organic synthesis techniques such as refluxing in solvents like dimethylformamide or using catalysts like palladium on carbon for hydrogenation steps .

Molecular Structure Analysis

The molecular structure of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 345.36 g/mol
  • Structural Features:
    • A furo[2,3-d]pyrimidine ring system.
    • Two phenyl groups attached at positions 5 and 6.
    • An amino group at position 4.
    • An acetic acid functional group.

This structure contributes to its potential interactions within biological systems and its ability to inhibit specific enzymes .

Chemical Reactions Analysis

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Acid-Base Reactions: The carboxylic acid functionality allows it to participate in acid-base equilibria.
  3. Coupling Reactions: It can be coupled with other electrophiles to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor it for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid primarily involves its role as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate metabolism pathway:

  1. Inhibition of DHFR: By binding to the active site of DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis and repair.
  2. Anticancer Activity: Due to its inhibitory action on DHFR, it has potential applications as an anticancer agent by disrupting cellular proliferation.

Data from studies indicate that compounds with similar structures exhibit significant inhibitory effects on DHFR activity, suggesting that this compound may share those properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the amino group.

Relevant data regarding melting point and boiling point may vary based on purity and experimental conditions but are essential for characterizing this compound accurately .

Applications

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid has several scientific applications:

  1. Medicinal Chemistry: Used in drug development as a potential anticancer agent due to its ability to inhibit dihydrofolate reductase.
  2. Biochemical Research: Serves as a tool compound for studying folate metabolism and related pathways.
  3. Pharmacological Studies: Investigated for its effects on various cell lines in vitro to assess cytotoxicity and therapeutic potential.

The ongoing research into this compound indicates promising avenues for further exploration within pharmacology and medicinal chemistry contexts .

Synthetic Chemistry and Structural Optimization of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic Acid

Furanopyrimidine Core Synthesis: Methodologies for Furo[2,3-d]pyrimidine Scaffold Construction

The construction of the furo[2,3-d]pyrimidine core relies on strategic cyclization reactions. A pivotal method involves the O-alkylation of 4(3H)-pyrimidinones (e.g., 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone) with ω-bromoacetophenones under anhydrous conditions (K₂CO₃/KI, acetonitrile), yielding 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles as key intermediates. Subsequent acid- or base-mediated cyclization of these intermediates triggers furan ring formation, producing the tricyclic furo[2,3-d]pyrimidine scaffold. This route achieves moderate to good yields (37–50%) and tolerates diverse aryl substituents at the phenacyl moiety, enabling access to 5,6-diaryl derivatives critical for kinase targeting [2] [6]. Alternative pathways include transition-metal-catalyzed cyclizations or rearrangements of preformed furans, though the phenacyloxy route remains favored for regioselectivity and scalability.

Table 1: Key Synthetic Routes to Furo[2,3-d]pyrimidine Scaffolds

Starting MaterialReagents/ConditionsIntermediateCyclization MethodYield (%)
5-Cyano-2-methylsulfanyl-4(3H)-pyrimidinoneω-Bromoacetophenone, K₂CO₃/KI, CH₃CN4-(Phenacyloxy)pyrimidine-5-carbonitrileThermal/acidic37–50
4-Chloropyrimidine derivativesPhenacyl alcohols, Pd catalysisPhenacyloxy intermediatesBase-mediated45–60 (estimated)

Functionalization Strategies: N-Amino Acetic Acid Substituent Incorporation and Stereochemical Control

Incorporation of the N-amino acetic acid moiety at the C4 position is achieved via nucleophilic aromatic substitution (SNAr). The C4-chloro group in 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine displays high electrophilicity, allowing displacement by glycine or protected glycine derivatives (e.g., ethyl glycinate hydrochloride) in polar aprotic solvents (DMF, DMSO) with bases like DIEA or TEA. This step typically proceeds at 80–100°C with yields exceeding 65%. Stereochemical control is minimally constrained during SNAr due to the planar pyrimidine ring; however, chiral auxiliaries or enantiopure β-amino acid analogs can induce asymmetry if needed. Post-coupling hydrolysis (NaOH/EtOH or LiOH/THF) removes ester protecting groups, furnishing the target acetic acid functionality without racemization [2] [6].

Table 2: Functionalization Strategies for N-Amino Acetic Acid Attachment

Pyrimidine PrecursorAmine ComponentConditionsProduct (Protected)DeprotectionFinal Yield (%)
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidineEthyl glycinate, DIEADMF, 90°C, 12hEthyl ester2M NaOH, EtOH, reflux70–85
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidineN-Boc-glycine, HATU, DIEADCM, rt, 24hN-Boc derivativeTFA/DCM60–75

Structure-Activity Relationship (SAR) Studies: Impact of 5,6-Diphenyl Substitution on Kinase Selectivity

The 5,6-diphenyl substitution is a critical determinant of kinase inhibitory activity and selectivity. Biochemical profiling reveals that these hydrophobic aryl groups enhance affinity for kinases with spacious hydrophobic regions adjacent to the ATP-binding site (e.g., CHK1, Wee1, EGFR). Removing phenyl groups or replacing them with smaller alkyl chains (methyl, ethyl) reduces potency by >10-fold, underscoring their role in van der Waals contacts with residues like Leu84 in CHK1 or Leu654 in EGFR. Ortho- or meta-substituted phenyl rings (e.g., methyl, fluoro) modulate selectivity: Ortho-substituents improve Wee1 inhibition by filling a subpocket, while para-substituents favor CHK1. Additionally, planar conformation enforced by the furanopyrimidine core positions the 5,6-diphenyl moieties for optimal π-stacking with gatekeeper residues (e.g., Phe691 in ABL1), explaining cross-kinase activity observed in computational screens [3] [7].

Table 3: Impact of 5,6-Substituents on Kinase Selectivity Profiles

R⁵, R⁶ SubstituentsCHK1 IC₅₀ (nM)Wee1 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Wee1/CHK1
Phenyl, Phenyl501204502.4-fold
Methyl, Methyl>10,000>10,000>10,000N/A
o-Tolyl, Phenyl180359205.1-fold (Wee1 selective)
p-Fluorophenyl, Phenyl222103809.5-fold (CHK1 selective)

Computational Modeling for Rational Design: Molecular Docking and Binding Affinity Predictions with CHK1

Computational studies elucidate the binding mode of (5,6-diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid with CHK1. Molecular docking (Glide, AutoDock) places the compound in the ATP-binding cleft, with the furopyrimidine core forming hinge-region hydrogen bonds via N3 and N1 atoms to Cys87 (backbone NH) and Glu85 (side chain). The 5,6-diphenyl groups occupy a hydrophobic pocket lined by Leu84, Val68, and Ala36, with π-stacking against Phe148. The acetic acid side chain orients toward solvent-exposed regions, minimizing steric clash but allowing salt-bridge formation with Lys38 in flexible-loop conformations. Binding affinity predictions via Prime/MM-GBSA yield ΔGbind values of –9.2 to –10.5 kcal/mol, correlating with experimental IC₅₀ values (50–100 nM). Mutagenesis studies corroborate computational insights: Ala36Val or Leu84Ala mutations reduce affinity 8–10-fold by disrupting hydrophobic complementarity [4] [9]. Free energy perturbation (FEP) simulations further optimize substituents at C5/C6, predicting m-CF₃-phenyl groups would enhance CHK1 affinity by 1.5 kcal/mol via halogen bonding with Leu84.

Table 4: Computational Parameters and Predicted Affinities for CHK1 Binding

Software/MethodBinding Pose (RMSD Å)Predicted ΔGbind (kcal/mol)Key Residue InteractionsExperimental IC₅₀ (nM)
Glide XP Docking1.2–10.1Cys87, Glu85, Leu84, Phe14850
Prime/MM-GBSA0.8–10.5Cys87, Leu84, Lys3850
FEP (for m-CF₃ analog)N/A–12.0Leu84 (halogen bond), Phe148 (π-stack)Not tested

Properties

CAS Number

701223-63-4

Product Name

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

IUPAC Name

2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid

Molecular Formula

C20H15N3O3

Molecular Weight

345.358

InChI

InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23)

InChI Key

VXTCEUDVOCLEJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.